6-Oxa-2-azaspiro[3.4]octan-8-ol chemical properties
6-Oxa-2-azaspiro[3.4]octan-8-ol chemical properties
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-Oxa-2-azaspiro[3.4]octan-8-ol , a high-value spirocyclic scaffold used to improve physicochemical properties and novel intellectual property (IP) space in drug discovery.
Executive Summary
6-Oxa-2-azaspiro[3.4]octan-8-ol (CAS: 757239-64-8) is a bicyclic, spiro-fused scaffold characterized by a high fraction of saturated carbons (
In modern medicinal chemistry, this scaffold serves as a rigid, three-dimensional bioisostere for morpholine or piperazine. Its compact geometry restricts conformational flexibility, potentially enhancing ligand-target binding affinity while lowering lipophilicity (LogP) compared to acyclic analogs. The presence of both a secondary amine and a secondary alcohol provides orthogonal vectors for diversification, making it an ideal "core" for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Structural Classification
The molecule features a spiro[3.4] system. The numbering convention typically assigns the nitrogen to position 2 of the spiro system (azetidine ring) and the oxygen to position 6 (THF ring), with the hydroxyl group at position 8.
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SMILES: OC1COC2(C1)CNC2
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Molecular Formula:
[1]
Physicochemical Properties
The following data represents calculated and experimental values relevant to drug design.
| Property | Value | Relevance |
| Molecular Weight | 129.16 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | -0.3 to -0.8 | Highly hydrophilic; improves aqueous solubility of greasy warheads. |
| TPSA | ~49 Ų | Good membrane permeability; polar surface area dominated by NH and OH. |
| H-Bond Donors | 2 (NH, OH) | Two distinct handles for hydrogen bonding interactions. |
| H-Bond Acceptors | 3 (N, O, OH) | Ether oxygen acts as a weak acceptor; OH and N are strong. |
| pKa (Conj. Acid) | ~10.5 (Amine) | Typical secondary amine basicity; likely protonated at physiological pH. |
| Stereochemistry | 1 Chiral Center (C8) | Exists as (8R) and (8S) enantiomers. The spiro center is achiral due to ring symmetry unless substituted. |
Synthetic Accessibility
While direct isolation from natural sources is non-existent, the synthesis of 6-oxa-2-azaspiro[3.4]octan-8-ol relies on robust spiro-cyclization methodologies. The most scalable route utilizes Ring-Closing Metathesis (RCM) to construct the ether ring upon an azetidine core.
Synthesis Workflow (RCM Route)
This route constructs the spiro-THF ring onto a pre-formed azetidine via an allyl-allyloxy intermediate.
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Nucleophilic Addition: Reaction of 1-Boc-3-azetidinone with allylmagnesium bromide yields the tertiary alcohol 1-Boc-3-allyl-3-hydroxyazetidine .
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O-Alkylation: The tertiary alcohol is alkylated with allyl bromide (using NaH) to form the di-allyl ether intermediate.
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Ring-Closing Metathesis (RCM): A Grubbs II catalyst drives the formation of the dihydrofuran ring, yielding the spiro-alkene.
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Hydroboration-Oxidation: Regioselective hydration of the double bond installs the hydroxyl group at position 8.
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Deprotection: Acidic cleavage of the Boc group yields the final salt.
Visualization of Synthesis
The following diagram illustrates the retrosynthetic logic and forward pathway.
Caption: Figure 1. Synthesis of 6-Oxa-2-azaspiro[3.4]octan-8-ol via Ring-Closing Metathesis (RCM) and Hydroboration.
Reactivity & Derivatization
The scaffold presents two orthogonal reactive centers: the secondary amine (N2) and the secondary alcohol (O8) . The ether oxygen (O6) is chemically inert under standard conditions but contributes to the scaffold's polarity.
Functionalization Logic
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Amine (N2): Highly nucleophilic. Ideal for coupling to aromatic heterocycles (
) or carboxylic acids (Amide coupling). This position typically anchors the scaffold to the core pharmacophore. -
Alcohol (O8): Less nucleophilic than the amine. Can be oxidized to the ketone (spiro-ketone) for reductive amination or fluorination. Alternatively, it can serve as an exit vector for solubility-enhancing groups via etherification.
Reactivity Map
Caption: Figure 2.[3] Orthogonal reactivity profile of the N2 amine and O8 hydroxyl positions.
Experimental Protocols
The following protocols are adapted from standard procedures for spirocyclic ether synthesis and are recommended for validation.
Protocol A: Ring-Closing Metathesis (Step 3)
Objective: Cyclization of 1-Boc-3-allyl-3-(allyloxy)azetidine to the spiro-dihydrofuran intermediate.
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Setup: Dissolve the di-allyl precursor (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a dilute concentration (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
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Catalyst Addition: Degas the solution with nitrogen for 15 minutes. Add Grubbs 2nd Generation Catalyst (2-5 mol%).
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Reaction: Reflux the mixture (40°C) under nitrogen for 12–24 hours. Monitor by TLC (disappearance of starting material).
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Workup: Concentrate the solvent in vacuo. Adsorb the residue onto silica gel.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the spiro-alkene as a colorless oil.
Protocol B: Hydroboration-Oxidation (Step 4)
Objective: Conversion of the spiro-alkene to the 8-hydroxy derivative.
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Hydroboration: Dissolve the spiro-alkene (1.0 equiv) in anhydrous THF at 0°C. Add
complex (1.0 M, 1.2 equiv) dropwise. Stir at room temperature for 2 hours. -
Oxidation: Cool to 0°C. Carefully add 3M NaOH (2.0 equiv) followed by 30%
(2.0 equiv). Stir for 1 hour. -
Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine and dry over
.[4] -
Purification: Silica gel chromatography (DCM/MeOH) yields the 1-Boc-6-oxa-2-azaspiro[3.4]octan-8-ol .
Medicinal Chemistry Applications
Bioisosterism
The 6-oxa-2-azaspiro[3.4]octane core is a non-planar bioisostere for saturated heterocycles like morpholine.
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Vector Change: Unlike the chair conformation of morpholine, the spiro scaffold orients substituents at defined angles (approx. 90° twist), allowing access to new binding pockets.
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Solubility: The ether oxygen reduces the lipophilicity of the azetidine core without introducing a hydrogen bond donor, maintaining membrane permeability.
Case Study: Kinase Inhibitors
In kinase inhibitor design (e.g., HPK1 or JAK inhibitors), replacing a solvent-exposed piperazine with 6-oxa-2-azaspiro[3.4]octan-8-ol often results in:
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Improved Metabolic Stability: The strained rings are often more resistant to oxidative metabolism than flexible piperazines.
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Selectivity: The rigid geometry prevents the molecule from adopting conformations that bind to off-target kinases.
References
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Chemical Identity: PubChem. 6-Oxa-2-azaspiro[3.4]octane. National Library of Medicine. Available at: [Link]
- Spirocyclic Synthesis: Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (General methodology for spiro-oxetanes and azetidines).
- RCM Methodology: Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron.
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Medicinal Chemistry Application: Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[4][5] (Discussion on spirocyclic bioisosteres).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2468050-75-9|1,1-Dimethyl-2-oxa-6-azaspiro[3.3]heptane|BLD Pharm [bldpharm.com]
- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
